molecular formula C21H24F4N2O B216110 1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B216110
M. Wt: 396.4 g/mol
InChI Key: XBZWKXOCMAHJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine, also known as piperazine compound, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine compound involves its interaction with various molecular targets, including enzymes, receptors, and ion channels. The compound has been found to inhibit the activity of various enzymes, including phosphodiesterase and cyclin-dependent kinases. It also exhibits activity against various receptors, including serotonin and dopamine receptors. Moreover, 1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine compound has been shown to interact with ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects:
Piperazine compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine compound has been found to have significant activity against neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Piperazine compound has several advantages for lab experiments. It exhibits significant activity against various molecular targets, making it a useful tool for studying the mechanisms of various diseases. Moreover, the compound has been found to be relatively stable and easy to synthesize, making it readily available for research purposes. However, the limitations of 1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine compound include its low solubility in water and the need for careful handling due to its potential toxicity.

Future Directions

There are several future directions for the study of 1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine compound. One potential direction is the development of novel derivatives with improved activity and selectivity against specific molecular targets. Another potential direction is the investigation of the compound's activity in combination with other drugs for the treatment of various diseases. Moreover, the study of the compound's pharmacokinetics and pharmacodynamics in animal models could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine compound involves the reaction of 4-fluorophenylbut-3-ene-1-ol with 3-(trifluoromethyl)benzaldehyde in the presence of 1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through column chromatography. The yield of the synthesis method is approximately 60-70%.

Scientific Research Applications

Piperazine compound has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine compound has been found to have significant activity against neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Molecular Formula

C21H24F4N2O

Molecular Weight

396.4 g/mol

IUPAC Name

1-[4-(4-fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C21H24F4N2O/c22-18-6-8-20(9-7-18)28-15-2-1-10-26-11-13-27(14-12-26)19-5-3-4-17(16-19)21(23,24)25/h3-9,16H,1-2,10-15H2

InChI Key

XBZWKXOCMAHJDG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCOC2=CC=C(C=C2)F)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1CN(CCN1CCCCOC2=CC=C(C=C2)F)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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